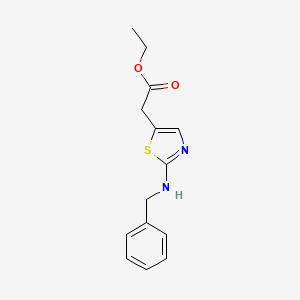

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate

CAS No.:

Cat. No.: VC15898168

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O2S |

|---|---|

| Molecular Weight | 276.36 g/mol |

| IUPAC Name | ethyl 2-[2-(benzylamino)-1,3-thiazol-5-yl]acetate |

| Standard InChI | InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-16-14(19-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |

| Standard InChI Key | VQKONBWOIYPHCV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CN=C(S1)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thiazole core—a five-membered ring containing sulfur and nitrogen atoms—with a benzylamino group (-NHCH₂C₆H₅) at position 2 and an ethyl acetate side chain (-CH₂CO₂Et) at position 5 . This arrangement confers both lipophilic (benzyl and ethyl groups) and polar (amide and ester functionalities) characteristics, influencing its solubility and reactivity.

Physicochemical Parameters

Key physicochemical properties include:

The compound’s density, melting point, and boiling point remain unreported in available literature, though its structural analogs suggest moderate thermal stability.

Synthesis and Reaction Pathways

Hantzsch Thiazole Synthesis

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. For Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate, this step likely employs ethyl chloroacetoacetate as the α-haloketone precursor, reacting with a thiourea derivative to form the thiazole ring.

Functionalization Steps

-

Introduction of the Benzylamino Group: After thiazole ring formation, the 2-position is functionalized via nucleophilic substitution. Benzylamine reacts with a 2-chlorothiazole intermediate under basic conditions (e.g., K₂CO₃) to yield the benzylamino substituent.

-

Esterification: The acetate side chain is introduced through esterification of a carboxylic acid precursor with ethanol in the presence of an acid catalyst.

Mechanistic Considerations

The synthesis’s success hinges on precise control of reaction conditions. For instance, elevated temperatures (80–100°C) and anhydrous solvents (e.g., DMF or THF) are critical for achieving high yields in the substitution step. Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by stoichiometric adjustments and inert atmospheres .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (250 MHz, CDCl₃):

-

¹³C NMR (62.9 MHz, CDCl₃):

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorptions at:

Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺) appears at m/z 277.36, with fragmentation patterns consistent with loss of the ethyl group (m/z 249) and decarboxylation (m/z 231).

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows for derivatization at multiple sites:

-

Benzylamino Group: Replacement with aryl or alkyl groups modulates lipophilicity and target affinity.

-

Ester Moiety: Hydrolysis to the carboxylic acid enhances water solubility for parenteral formulations .

Case Study: Antihypertensive Agents

A related thiazole-tetrazole hybrid (AV9) demonstrated 85% reduction in systolic blood pressure in murine models, comparable to valsartan . This suggests Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate could serve as a precursor for cardiovascular therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume